4,4'-Hexylidenebisphenol

Description

This structural feature distinguishes it from common analogs like bisphenol A (BPA), which contains an isopropylidene group (-C(CH3)2-) . The compound is synthesized via a condensation reaction between 4,4’-cyclohexylidene bisphenol and oxalyl chloride in tetrahydrofuran (THF) at low temperatures (0–5°C), followed by purification steps involving chloroform and aqueous washes . Its primary application lies in polymer chemistry, where it serves as a monomer for producing polyesters and polycarbonates with enhanced thermal stability .

Properties

CAS No. |

3682-95-9 |

|---|---|

Molecular Formula |

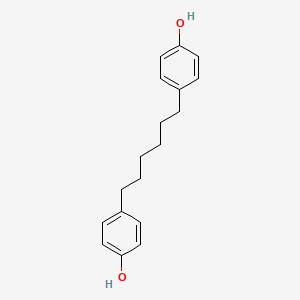

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[6-(4-hydroxyphenyl)hexyl]phenol |

InChI |

InChI=1S/C18H22O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14,19-20H,1-6H2 |

InChI Key |

AYADRHKBOQJWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hexane-1,6-diyl)diphenol typically involves the reaction of phenol with hexane-1,6-diol under acidic or basic conditions. One common method is the condensation reaction, where phenol and hexane-1,6-diol are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ether, which then undergoes hydrolysis to yield the final diphenol product.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Hexane-1,6-diyl)diphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like zeolites or metal oxides can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Hexane-1,6-diyl)diphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to the corresponding dihydroxyhexane derivative using reducing agents such as sodium borohydride.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4,4’-(Hexane-1,6-diyl)quinone.

Reduction: 4,4’-(Hexane-1,6-diyl)dihydroxyhexane.

Substitution: 4,4’-(Hexane-1,6-diyl)dinitrophenol, 4,4’-(Hexane-1,6-diyl)disulfonic acid, 4,4’-(Hexane-1,6-diyl)dihalophenol.

Scientific Research Applications

4,4’-(Hexane-1,6-diyl)diphenol has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.

Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-(Hexane-1,6-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, acting as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Structural Differences

Bisphenols are differentiated by their bridging groups, which influence their physicochemical and biological properties:

- 4,4’-Cyclohexylidenebisphenol: Cyclohexylidene bridge (-C6H10-), introducing rigidity and steric bulk.

- Bisphenol A (BPA): Isopropylidene bridge (-C(CH3)2-), offering flexibility but lower thermal stability .

- Bisphenol F (BPF): Methylene bridge (-CH2-), simplest structure with high reactivity .

- Bisphenol S (BPS): Sulfonyl bridge (-SO2-), imparting polar character and resistance to hydrolysis .

- Hydrogenated BPA (HBPA): Cyclohexanol rings replacing phenolic groups, enhancing UV and thermal resistance .

- Bisphenol AP (BPAP): Phenylethylidene bridge (-C(C6H5)(CH3)-), adding aromatic bulk .

Physical and Chemical Properties

| Property | 4,4’-Cyclohexylidenebisphenol | BPA (4,4’-Isopropylidenediphenol) | BPF (4,4’-Methylenediphenol) | HBPA (4,4’-Isopropylidenedicyclohexanol) |

|---|---|---|---|---|

| Molecular Formula | C18H20O2 (inferred) | C15H16O2 | C13H12O2 | C15H28O2 |

| Molecular Weight (g/mol) | ~272 (estimated) | 228.29 | 200.23 | 240.38 |

| Melting Point (°C) | Not reported | 158–159 | 162–164 | 187 |

| Water Solubility | Low (similar to HBPA) | 120–300 mg/L | 12.7 mg/L | 192 mg/L |

| Thermal Stability | High (cyclic bridge) | Moderate | Moderate | Very high |

| Key Applications | High-performance polymers | Polycarbonates, epoxy resins | Epoxy resins, coatings | LED packaging, aerospace materials |

Toxicological and Environmental Profiles

- Estrogenic Activity: Cyclohexylidenebisphenol exhibits lower estrogen receptor binding affinity compared to BPA due to its rigid, non-planar structure, which hinders interaction with hormone receptors .

- Persistence : HBPA’s hydrogenated structure reduces environmental degradation rates compared to BPA, though its higher molecular weight may limit bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.